molecular formula C4H9FO B13581549 3-Fluoro-2-methylpropan-1-ol

3-Fluoro-2-methylpropan-1-ol

Cat. No.: B13581549
M. Wt: 92.11 g/mol
InChI Key: HRPXBIFMRWNHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-methylpropan-1-ol is an organic compound with the molecular formula C4H9FO It is a primary alcohol where the hydroxyl group (-OH) is attached to a carbon atom that is also bonded to a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-2-methylpropan-1-ol can be synthesized through the reaction of isobutylene oxide with pyridine hydrofluoride in tert-butyl methyl ether. The reaction is carried out under an inert atmosphere at temperatures ranging from -20°C to 20°C. The reaction mixture is then quenched with aqueous potassium carbonate, and the organic layer is separated and dried to obtain the product .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is often purified through distillation or recrystallization techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into various fluorinated hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Fluoroacetone or fluoroacetic acid.

    Reduction: Fluorinated alkanes.

    Substitution: Fluoroalkyl chlorides or other derivatives.

Scientific Research Applications

3-Fluoro-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methylpropan-1-ol involves its interaction with various molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and interaction with enzymes or receptors. Fluorine’s high electronegativity can influence the compound’s binding affinity and metabolic stability, making it a valuable tool in drug

Properties

Molecular Formula

C4H9FO

Molecular Weight

92.11 g/mol

IUPAC Name

3-fluoro-2-methylpropan-1-ol

InChI

InChI=1S/C4H9FO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3

InChI Key

HRPXBIFMRWNHRU-UHFFFAOYSA-N

Canonical SMILES

CC(CO)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.